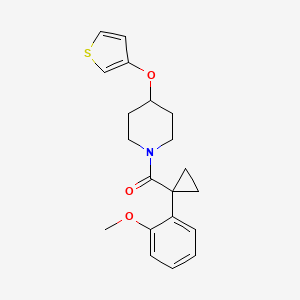
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a structurally complex molecule that incorporates elements such as a cyclopropyl group, a methoxyphenyl moiety, and a thiophen-3-yloxy piperidinyl methanone. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using various starting materials and key reactions. For instance, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was achieved through an acid-mediated amido cyclization reaction, starting from ethyl p-methoxycinnamate . This method is noted for its simplicity and avoidance of extra steps to create chiral centers. Similarly, a series of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction studies . For example, a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the sulfur atom were observed . These findings can provide a basis for predicting the molecular conformation and geometry of the target compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the exact compound . However, the synthesis and structural characterization of related compounds suggest that the target compound may also undergo substitution reactions and could form stable crystal structures with specific conformations . The presence of functional groups such as methanone and piperidinyl could also imply potential reactivity with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing insights such as thermal stability and optical properties. For instance, the thermal properties of a related compound were stable in the temperature range of 20-170°C . Theoretical calculations, such as density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and stability of the molecule . These studies can be used to infer the likely properties of the compound .
Applications De Recherche Scientifique
Antitubercular Activities
Research on cyclopropyl methanones has shown significant potential in antitubercular activities. For instance, a series of cyclopropyl methanones demonstrated considerable in vitro efficacy against Mycobacterium tuberculosis, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL. One particular compound exhibited potent activity against multidrug-resistant strains and was effective in vivo in mice models of tuberculosis (S. S. Bisht et al., 2010).
Selective Estrogen Receptor Modulators (SERMs)
Compounds related to the specified chemical structure have been explored for their role as selective estrogen receptor modulators (SERMs). One study identified a derivative with a significant increase in estrogen antagonist potency compared to raloxifene, demonstrating potent inhibitory effects on uterine tissue proliferation and protective effects on bone in rat models (A. Palkowitz et al., 1997).
Antagonists of NPBWR1 (GPR7)
Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) led to the discovery of compounds with subnanomolar potencies. These findings highlight the potential for developing new therapeutic agents targeting conditions mediated by this receptor (F. Anthony Romero et al., 2012).
Anticancer and Antituberculosis Studies
Synthetic efforts around cyclopropyl methanone derivatives have yielded compounds with promising anticancer and antituberculosis activities. These studies underscore the importance of structural modifications in enhancing biological activity and targeting specific diseases (S. Mallikarjuna et al., 2014).
Structural and Molecular Studies
Structural and molecular analyses of related compounds provide insights into their potential mechanisms of action and interactions at the molecular level. For instance, crystal structure analysis can reveal how these compounds interact with biological targets, guiding further drug development efforts (B. Lakshminarayana et al., 2009).
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

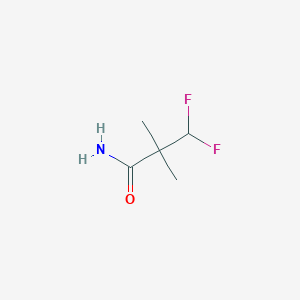
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

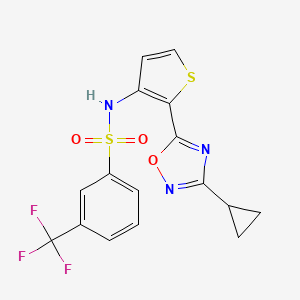


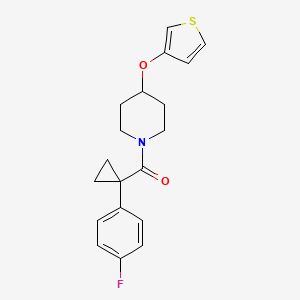
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

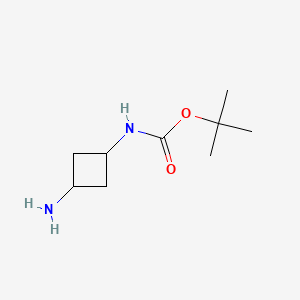

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)